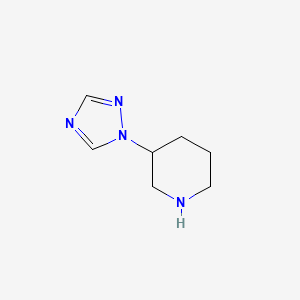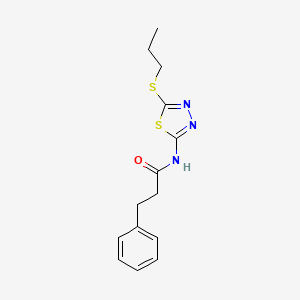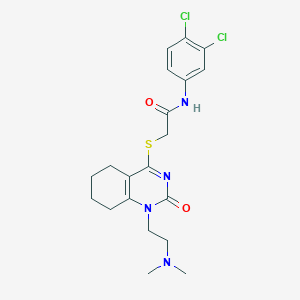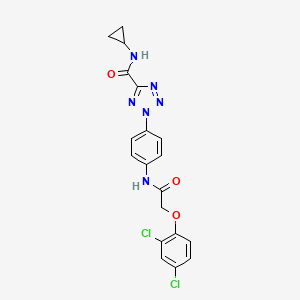
3-(1H-1,2,4-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-1,2,4-Triazol-1-yl)piperidine” is a compound with the CAS Number: 774511-83-0 and a molecular weight of 152.2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . AnotherAplicaciones Científicas De Investigación
Anticancer Agents
Compounds containing 1,2,4-triazole derivatives, such as “3-(1H-1,2,4-triazol-1-yl)piperidine”, have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Agents
Triazole compounds, including “3-(1H-1,2,4-triazol-1-yl)piperidine”, have broad biological activities, such as antimicrobial properties . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Analgesic and Anti-inflammatory Agents
Triazole compounds are also known for their analgesic and anti-inflammatory activities . This makes them valuable in the development of new drugs for pain and inflammation management .
Anticonvulsant Agents
The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticonvulsant .
Antineoplastic Agents
Triazole compounds have been found to have antineoplastic activities . This means they can inhibit the development of tumors, making them potential candidates for cancer treatment .
Antimalarial Agents
Triazole compounds have shown antimalarial activities . This makes them a potential candidate for the development of new antimalarial drugs .
Antiviral Agents
Compounds containing a triazole structure have been developed and proved, for example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Antiproliferative Agents
Triazole compounds have shown antiproliferative activities . This means they can inhibit cell growth, which is particularly useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives often interact with the iron in the heme moiety of cyp-450 .
Mode of Action
The interaction of 3-(1H-1,2,4-triazol-1-yl)piperidine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity and subsequently affect various biochemical pathways.
Biochemical Pathways
It is known that the interaction of 1,2,4-triazole derivatives with cyp-450 can influence a variety of metabolic pathways, given the enzyme’s role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its pharmacokinetic properties .
Result of Action
The interaction of 1,2,4-triazole derivatives with cyp-450 can lead to changes in the enzyme’s activity, which can subsequently affect various cellular processes .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGLNRNBMUCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)piperidine | |
CAS RN |
774511-83-0 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2416371.png)



![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)





![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)